![molecular formula C10H22Cl2N2 B13899761 Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13899761.png)
Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it a significant molecule in organic chemistry and medicinal research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Another approach involves the addition, condensation, and decarboxylation of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate, followed by hydrogenation using an active nickel catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted tropane alkaloids, which can have diverse biological activities .
Scientific Research Applications
Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride is a bicyclic organic compound featuring a unique azabicyclic structure and belonging to the tropane alkaloids class. These alkaloids are recognized for diverse biological activities and potential therapeutic uses, making this compound a subject of interest in medicinal chemistry and drug discovery.
IUPAC Name: rel-(1R,5S,8R)-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride
Molecular Weight: The molecular weight is approximately 227.17 g/mol. However, one source lists the FW (formula weight) as 241.2 .
Potential Applications
Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride is of interest for its potential applications in neuropharmacology, particularly regarding its interactions with neurotransmitter systems. Compounds with similar bicyclic structures have been studied for interactions with dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders like depression and anxiety, as well as other conditions related to neurotransmitter imbalances.
8-azabicyclo[3.2.1]octane derivatives can be used for the treatment or prevention of depression, anxiety, pain, panic disorders, attention deficit hyperactivity disorder (ADHD), or obsessive-compulsive disorder . They are also useful for the manufacture of a medicament for the treatment or prevention of a disease or disorder of the nervous system, both centrally and peripherally, which is responsive to monoamine neurotransmission reuptake .
Forms and Administration
Mechanism of Action
The mechanism of action of Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
Similar Compounds
Tropine: Another tropane alkaloid with a similar bicyclic structure.
Pseudotropine: A stereoisomer of tropine with different biological activities.
8-Azabicyclo[3.2.1]octan-3-ol: A related compound with hydroxyl substitution .
Uniqueness
Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine; dihydrochloride is a bicyclic organic compound belonging to the tropane alkaloid family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by its unique azabicyclic structure, specifically the azabicyclo[3.2.1]octane core. Its molecular formula is C10H22Cl2N2, with a molecular weight of approximately 241.20 g/mol. The structural representation is as follows:
Biological Activity Overview
Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine has shown significant biological activity, particularly in neuropharmacology. Compounds with similar bicyclic structures have been studied for their interactions with neurotransmitter systems, including dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.
Research indicates that this compound may modulate receptor activity involved in neurotransmission, influencing pathways related to mood regulation and cognitive function. The following table summarizes the key biological targets and their associated effects:
Biological Target | Effect | Potential Application |
---|---|---|
Dopamine Receptors | Modulation of dopaminergic activity | Treatment of Parkinson's disease, schizophrenia |
Serotonin Receptors | Influence on mood regulation | Treatment of depression and anxiety |
N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Inhibition leading to anti-inflammatory effects | Management of inflammatory conditions |
Neuropharmacological Studies
Studies have demonstrated that exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine can effectively interact with neurotransmitter systems, leading to promising results in preclinical models:
- Dopaminergic Activity : The compound exhibited a significant affinity for dopamine receptors, suggesting its role in modulating dopaminergic signaling pathways.
- Serotonergic Activity : It also showed interaction with serotonin receptors, indicating potential antidepressant effects.
Case Studies
In a recent study focusing on azabicyclo compounds, researchers evaluated the pharmacological profile of exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine in vivo:
- Model : Rodent models were used to assess behavioral changes following administration.
- Findings : The compound produced notable anxiolytic effects comparable to established anxiolytics, with a favorable side effect profile.
Structure-Activity Relationship (SAR)
The structure of exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine allows for various modifications that may enhance its biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
8-Isopropyl-3,8-diazabicyclo[3.2.1]octane | Contains two nitrogen atoms | Neuropharmacological applications |
2-Azabicyclo[3.2.1]octane | Simpler structure; precursor for derivatives | Diverse pharmacological profiles |
8-Benzyl-3-amino-bicyclo[3.2.1]octane | Benzyl group enhances analgesic properties | Analgesic studies |
Properties
Molecular Formula |
C10H22Cl2N2 |
---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
(1S,5R)-3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-7(2)12-5-8-3-4-9(6-12)10(8)11;;/h7-10H,3-6,11H2,1-2H3;2*1H/t8-,9+,10?;; |
InChI Key |
ABIUNMIDDQBQCF-IDWSCOKRSA-N |
Isomeric SMILES |
CC(C)N1C[C@H]2CC[C@@H](C1)C2N.Cl.Cl |
Canonical SMILES |
CC(C)N1CC2CCC(C1)C2N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.